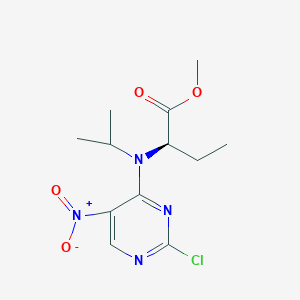

(R)-methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(isopropyl)amino)butanoate

Description

Properties

IUPAC Name |

methyl (2R)-2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN4O4/c1-5-8(11(18)21-4)16(7(2)3)10-9(17(19)20)6-14-12(13)15-10/h6-8H,5H2,1-4H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFOSBLUVPNFJV-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)N(C1=NC(=NC=C1[N+](=O)[O-])Cl)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)OC)N(C1=NC(=NC=C1[N+](=O)[O-])Cl)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(isopropyl)amino)butanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Chlorination: Substitution of a hydrogen atom with a chlorine atom on the pyrimidine ring.

Amination: Introduction of the isopropylamino group to the chlorinated pyrimidine.

Esterification: Formation of the butanoate ester from the corresponding carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

®-methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(isopropyl)amino)butanoate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to remove the nitro group or to modify the ester moiety.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chlorine atom can produce various substituted pyrimidines.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives containing pyrimidine rings can induce apoptosis in cancer cells while sparing normal cells. The mechanism often involves the modulation of signaling pathways related to cell survival and death .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial activity. Preliminary studies on related compounds indicate significant efficacy against common pathogens, including bacteria such as Escherichia coli. This opens avenues for further exploration in the field of infectious disease treatment.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of (R)-methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(isopropyl)amino)butanoate typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties.

Synthetic Pathways

The synthesis can be approached through nucleophilic aromatic substitution reactions, where the introduction of the chloro and nitro groups is critical for enhancing biological activity. Various synthetic strategies have been reported, including modifications to the isopropyl amine moiety to improve solubility and bioavailability .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound and its analogs in preclinical settings:

Mechanism of Action

The mechanism of action of ®-methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(isopropyl)amino)butanoate involves its interaction with specific molecular targets. The compound may inhibit enzymatic activity by binding to the active site or allosteric sites of enzymes. The nitro and chlorine substituents on the pyrimidine ring can enhance its binding affinity and specificity for certain targets, leading to the modulation of biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrimidine-Based Derivatives

a) tert-Butyl ((1-((2-Chloro-5-Nitropyrimidin-4-yl)Amino)Cyclohexyl)Methyl)Carbamate (Compound 193)

- Molecular Formula : C₁₇H₂₅ClN₆O₄

- Molecular Weight : 386.87 g/mol

- Key Features: Shares the 2-chloro-5-nitropyrimidine core. Substituents: Cyclohexylamine and tert-butoxycarbonyl (Boc) carbamate. Application: Intermediate in synthesizing fused heterocycles (e.g., pyrazino[1,2-e]purinones), suggesting pharmaceutical relevance .

b) Methyl 2-(Bis(tert-Butoxycarbonyl)Amino)-3-(1H-1,2,4-Triazol-1-yl)-Propanoate

- Key Features :

| Parameter | Target Compound | Triazole Derivative |

|---|---|---|

| Heterocycle | Pyrimidine | 1,2,4-Triazole |

| Functional Groups | Nitro, Chloro | Triazole, Boc |

| Bioactivity | Unspecified | Agrochemical |

Key Difference : The triazole moiety in this analog confers antifungal properties, whereas the nitro-pyrimidine core in the target compound may target different biochemical pathways.

Ester-Functionalized Compounds

a) Methyl Butanoate ()

- Molecular Formula : C₅H₁₀O₂

- Key Features: Simple ester lacking heterocyclic or amino groups.

- Application : Industrial solvent or flavoring agent.

| Parameter | Target Compound | Methyl Butanoate |

|---|---|---|

| Complexity | High (heterocyclic) | Low (linear) |

| Reactivity | Nitro group enhances electrophilicity | Limited reactivity |

| Solubility | Likely low (lipophilic) | High volatility |

b) Phenethyl Butyrate ()

- Molecular Formula : C₁₂H₁₆O₂

- Key Features : Aromatic ester with a phenyl group.

- Application : Fragrance or flavor additive.

| Parameter | Target Compound | Phenethyl Butyrate |

|---|---|---|

| Aromaticity | Pyrimidine ring | Benzene ring |

| Bioactivity | Research chemical | Non-bioactive |

Biological Activity

(R)-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(isopropyl)amino)butanoate, with the CAS number 946161-16-6, is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a pyrimidine ring substituted with a chlorine and nitro group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cellular pathways. Research indicates that it may inhibit certain enzymes or receptor interactions that are pivotal in disease processes.

Biological Assays and Findings

A variety of assays have been conducted to evaluate the biological activity of this compound:

-

Cytotoxicity Assays :

- In vitro studies demonstrated that at concentrations ranging from 10 µM to 100 µM, the compound exhibited significant cytotoxic effects on various cancer cell lines. For instance, cell viability assays showed a reduction in viability by approximately 70% at 50 µM concentration in breast cancer cells .

- Enzyme Inhibition Studies :

- Immunological Assays :

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study 1 : In a preclinical model of autoimmune disease, administration of this compound led to a marked reduction in disease severity and inflammation markers compared to control groups .

- Case Study 2 : A study focusing on its antibacterial properties revealed that the compound exhibited significant activity against Gram-positive bacteria, with MIC values ranging from 8 to 32 µg/mL .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Assay Type | Concentration Tested | Result |

|---|---|---|---|

| Cytotoxicity | Cell Viability Assay | 10 µM - 100 µM | ~70% reduction at 50 µM |

| Enzyme Inhibition | DHFR Inhibition | Varies | IC50 = 25 µM |

| Immunomodulation | Splenocyte Proliferation | Varies | Increased proliferation |

| Antibacterial Activity | MIC Assay | Varies | MIC = 8 - 32 µg/mL |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (R)-methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(isopropyl)amino)butanoate, and how are intermediates purified?

- Methodology : The synthesis involves sequential nucleophilic substitutions and reductions. For example, 2,4-dichloro-5-nitropyrimidine reacts with tert-butyl ((1-aminocyclohexyl)methyl)carbamate in THF with NaHCO₃ as a base. Purification uses column chromatography with ethyl acetate/hexane gradients to isolate intermediates like tert-butyl ((1-((2-chloro-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate (MS: m/z 386 [M+H]⁺) . Subsequent steps involve Fe/NH₄Cl-mediated nitro group reduction and cyclization in NMP at 100°C for 5 hours to form the final heterocyclic structure .

Q. How is the stereochemical integrity of the (R)-configured methyl group maintained during synthesis?

- Methodology : Chiral resolution or asymmetric synthesis techniques are critical. For structurally similar compounds (e.g., (R)-methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino)butanoate), enantiopure starting materials or chiral auxiliaries (e.g., tert-butoxycarbonyl-protected amines) are used to preserve configuration. Polarimetry or chiral HPLC validates enantiomeric excess .

Q. What analytical techniques are used to characterize intermediates and the final compound?

- Methodology :

- Mass Spectrometry (MS) : ESI+ confirms molecular ions (e.g., m/z 442 [M+H]⁺ for methyl 2-oxoacetate intermediates) .

- Chromatography : TLC and HPLC monitor reaction progress.

- NMR : ¹H/¹³C NMR resolves substituent positions (e.g., distinguishing isopropyl vs. cyclopentyl groups in analogs) .

Advanced Research Questions

Q. How can reaction yields be optimized for the nitro-to-amine reduction step (e.g., Step 2 in )?

- Methodology :

- Catalyst Screening : Replace Fe/NH₄Cl with Pd/C or Raney Ni under H₂ gas for milder conditions.

- Solvent Effects : Compare EtOH (used in ) vs. MeOH/THF mixtures to improve solubility of nitro intermediates.

- Kinetic Analysis : Monitor reaction completion via LC-MS to avoid over-reduction or side reactions .

Q. What structural modifications to the pyrimidine core could enhance bioactivity while retaining the (R)-configured side chain?

- Methodology :

- SAR Studies : Replace the 2-chloro-5-nitro group with electron-withdrawing groups (e.g., CF₃) to modulate electrophilicity.

- Scaffold Hopping : Compare cyclization products (e.g., spiro-pyrazino[1,2-e]purin-6’-one in ) with non-cyclized analogs to assess conformational effects on target binding .

Q. How do solvent polarity and temperature influence the cyclization step (Step 4 in )?

- Methodology :

- DoE (Design of Experiments) : Test solvents (NMP, DMF, DMSO) at temperatures (80–120°C) to map yield vs. reaction time.

- Mechanistic Insight : Polar aprotic solvents like NMP stabilize transition states during intramolecular cyclization, as evidenced by the 100°C/5h protocol in .

Q. How should researchers address contradictions in spectral data (e.g., unexpected peaks in ¹H NMR)?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.